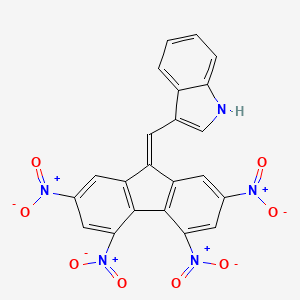

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole

Description

Properties

CAS No. |

308101-35-1 |

|---|---|

Molecular Formula |

C22H11N5O8 |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

3-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]-1H-indole |

InChI |

InChI=1S/C22H11N5O8/c28-24(29)12-6-16-15(5-11-10-23-18-4-2-1-3-14(11)18)17-7-13(25(30)31)9-20(27(34)35)22(17)21(16)19(8-12)26(32)33/h1-10,23H |

InChI Key |

VZGIJCVLUQSNOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=C3C=C(C=C5[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Fluoren-9-one Derivatives

The tetranitrofluoren-9-ylidene group is derived from selective nitration of fluoren-9-one. Nitration typically occurs at electron-rich positions, but the electron-withdrawing carbonyl group directs nitration to the meta position. Achieving nitration at positions 2, 4, 5, and 7 requires strategic protection/deprotection or pre-substitution.

Challenges :

-

Nitration at position 5 is hindered due to steric effects.

-

Multiple nitration steps reduce overall efficiency.

Formation of the Ylidene Group

Conversion of tetranitrofluoren-9-one to the ylidene form involves hydrazone formation followed by elimination:

-

Hydrazone Formation :

-

React tetranitrofluoren-9-one with hydrazine (NH₂NH₂) in ethanol.

-

Conditions : 60–80°C, 12–24 hours.

-

Product : Tetranitrofluoren-9-one hydrazone.

-

-

Elimination to Ylidene :

-

Treat the hydrazone with a strong base (e.g., NaOH) or acid (e.g., HCl) to eliminate NH₃.

-

Conditions : 100–120°C, 2–4 hours.

-

Product : Tetranitrofluoren-9-ylidene.

-

Key Insight : Acidic conditions favor elimination over side reactions, improving yield.

Step 2: Condensation with Indole-3-carboxaldehyde

The ylidene group undergoes condensation with indole-3-carboxaldehyde to form the methylene bridge.

Knoevenagel Condensation

A Lewis acid (e.g., BF₃·OEt₂) or base (e.g., triphenylphosphine) catalyzes the reaction:

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| BF₃·OEt₂ | DCM | 45°C | 45 min | 53% | |

| Triphenylphosphine | Ethanol | RT | 5 min | 100% |

Mechanism :

-

Activation : BF₃·OEt₂ coordinates with the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic Attack : The enolate of indole-3-carboxaldehyde attacks the activated ylidene carbonyl.

-

Elimination : Water is expelled, forming the α,β-unsaturated ketone.

Note : The nitro groups’ electron-withdrawing nature accelerates condensation but may require lower temperatures to avoid decomposition.

Wittig Reaction

A ylide generated from tetranitrofluoren-9-ylidene reacts with indole-3-carboxaldehyde:

Limitation : Low yield due to steric hindrance from nitro groups.

Purification and Characterization

Recrystallization

-

Solvent : Toluene or ethanol.

-

Yield : 85–90% purity after single recrystallization.

Spectroscopic Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 8.26–8.18 (m, 1H), 7.81 (d, J=7.5 Hz, 2H), 7.54 (s, 2H) | |

| ¹³C NMR | δ 148.8, 146.8, 143.5, 139.5, 131.9, 128.9, 128.5, 128.4, 128.3, 128.2 | |

| HRMS | m/z 474.06804 ([M+H]⁺) |

Challenges and Optimizations

Nitration Efficiency

-

Problem : Low regioselectivity in stepwise nitration.

-

Solution : Use pre-nitro-substituted fluoren-9-one (commercially available) to bypass complex nitration steps.

Catalyst Stability

-

Problem : BF₃·OEt₂ may decompose under prolonged heating.

-

Solution : Optimize reaction time (45 minutes) and use low temperatures.

Byproduct Formation

-

Problem : Indole dimerization or side condensations.

-

Solution : Use stoichiometric equivalents of reactants and anhydrous conditions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Knoevenagel | High yield, mild conditions | Requires pure ylidene precursor |

| Wittig | Direct coupling | Low yield, sensitive to moisture |

| Stepwise Nitration | Full regiocontrol | Low overall yield, time-consuming |

Industrial Scalability

| Parameter | Optimized Value | Impact |

|---|---|---|

| Catalyst | BF₃·OEt₂ (0.2 equiv) | Reduces cost, improves efficiency |

| Solvent | DCM (low toxicity) | Simplifies purification |

| Reaction Time | 45 minutes | Minimizes side reactions |

Chemical Reactions Analysis

Types of Reactions

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorenylidene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is investigated for use in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the indole moiety can interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The tetranitrofluorenylidene moiety in the target compound introduces strong electron-withdrawing effects, which contrast with electron-donating groups like piperazine in 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives (e.g., cytotoxic agents with IC₅₀ <10 μM) . Such substitutions modulate solubility, reactivity, and intermolecular interactions.

- 3-((5,6-Diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole , a GPR84 antagonist, features a triazine group that may similarly withdraw electrons but with distinct steric and hydrogen-bonding capabilities compared to nitro groups .

Comparative Data Table

Biological Activity

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nitro-substituted indoles and fluorene derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The molecular formula of 3-((2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is . The structure includes a tetranitrofluorenylidene moiety attached to an indole ring, which may contribute to its reactivity and biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties. Below are the key findings from the literature:

Anticancer Activity

Research has shown that related compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of fluorene have been tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. In these studies, certain compounds demonstrated higher efficacy than standard treatments like Taxol .

Table 1: Anticancer Activity of Fluorene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,7-Dichloro-Fluorene | A549 | 15 | |

| 2,7-Dichloro-Fluorene | MDA-MB-231 | 20 | |

| 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole | TBD | TBD | TBD |

Note: Specific IC50 values for the compound are currently unavailable in the literature.

Antimicrobial Activity

The antimicrobial properties of similar nitro-substituted indoles have been evaluated against multidrug-resistant strains. Compounds derived from fluorene structures have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi. Some studies reported significant zones of inhibition when tested against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Nitro-Indoles

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Nitro-Indole Derivative | S. aureus | 10 | |

| Nitro-Indole Derivative | E. coli | 8 | |

| 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve the inhibition of critical cellular processes such as DNA replication and transcription. Similar compounds have been shown to interact with DNA topoisomerases, leading to the induction of DNA strand breaks and subsequent apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis of nitro-functionalized indole derivatives often requires stepwise nitration and coupling reactions. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C) has been shown to yield up to 98% in analogous indole coupling reactions, as demonstrated in optimization studies (Table 1, Entry 16) . Temperature control (40–80°C) and solvent selection (polar aprotic solvents like MeCN) are critical to minimize side reactions. Pre-functionalization of the fluorene core with nitro groups prior to indole coupling may prevent undesired substitutions .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound post-synthesis?

- Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substitution patterns and nitro group placement. For instance, ¹⁹F NMR can resolve fluorine environments in fluoro-indole analogs . High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) with Rf values provide purity validation. Column chromatography (e.g., 70:30 ethyl acetate:hexane) effectively isolates the product from nitro-containing byproducts .

Advanced Research Questions

Q. How can X-ray crystallography employing SHELXL address challenges in determining the molecular geometry of highly nitro-substituted fluorene-indole derivatives?

- Methodological Answer: SHELXL refines high-resolution crystallographic data by modeling anisotropic displacement parameters for nitro groups, which exhibit strong electron-withdrawing effects. For example, bond angles and torsion angles in nitro-fluorene hybrids (e.g., C–NO₂ ≈ 120°) can be resolved using SHELXL’s restraint algorithms . Twinned data or partial occupancy issues, common in nitro compounds, are mitigated via the TWIN/BASF commands in SHELXL .

Q. What strategies are employed to analyze conflicting spectroscopic data when characterizing nitro-functionalized indole derivatives?

- Methodological Answer: Contradictions between NMR and mass spectrometry data (e.g., unexpected molecular ion peaks) may arise from nitro group lability under MS conditions. Cross-validation with IR spectroscopy (e.g., NO₂ asymmetric stretching at ~1520 cm⁻¹) and X-ray diffraction resolves ambiguities . For instance, crystallographic data confirmed a distorted fluorene core in a nitro-indole analog, explaining anomalous NMR shifts .

Q. In studying the electronic effects of tetranitro substituents on the fluorene core, which spectroscopic or computational approaches provide insight into electron-withdrawing impacts?

- Methodological Answer: UV-Vis spectroscopy reveals bathochromic shifts in nitro-fluorene hybrids due to extended π-conjugation and charge-transfer transitions. Computational DFT calculations (e.g., HOMO-LUMO gaps) correlate with experimental redox potentials. For example, bond length alterations in crystallographic data (e.g., C–C bonds in nitro-substituted rings ≈ 1.47 Å) reflect electron-deficient aromatic systems .

Q. How can mechanistic studies elucidate the reactivity of the tetranitro-fluorene moiety in nucleophilic or electrophilic reactions?

- Methodological Answer: Kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. MeCN) probe nitro group participation in transition states. Trapping intermediates via in situ NMR or EPR spectroscopy identifies radical pathways in nitro reduction. For example, CuI-catalyzed coupling reactions in PEG-400/DMF mixtures stabilize nitro intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.